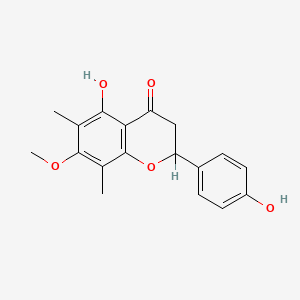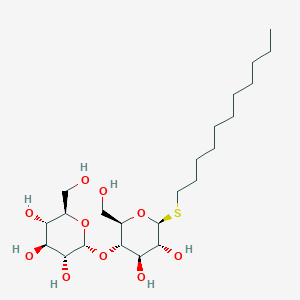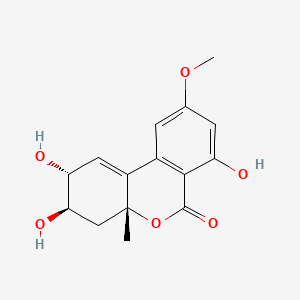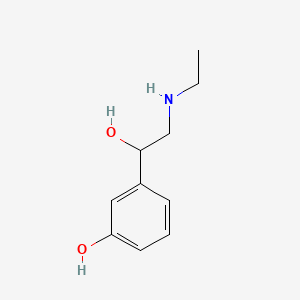
Q Pr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier.Quaternary quinuclidine derivative,, synthetic.
Aplicaciones Científicas De Investigación
Antioxidant Mechanism and Broad-Spectrum Antibacterial and Antiparasite Properties
Quercetin, a flavonoid compound found in plants, has been extensively studied for its antioxidant mechanism and broad-spectrum antibacterial and antiparasite properties. These properties suggest potential applications in antioncology, cardiovascular protection, and anti-immunosuppression treatments. Quercetin also shows the capability to alleviate the toxicity of mycotoxins, highlighting its significant role in medical application (Yang et al., 2020).
Encapsulation and Nanotechnology
The encapsulation of quercetin, particularly in nanoformulations, enhances its bioavailability and solubility. These advancements in encapsulation technology open up new avenues for its application in various therapeutic areas. This includes its use in synthesizing silver and gold nanoparticles, indicating its potential in diverse medical and technological applications (Nathiya et al., 2014).
Neuroprotective Effects
Quercetin's role in neuroprotection is significant. Its potent antioxidant and anti-inflammatory properties contribute to reducing risks of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease. This underscores its potential in both prevention and therapeutic intervention in neurodegeneration (Elumalai & Lakshmi, 2016).
Cardiovascular and Neuroprotective Benefits
Quercetin imparts cardiovascular and neuroprotective benefits, making it an ideal phytochemical for protecting against cardiac and neurodegenerative diseases. Its presence in fresh produce and the potential to extract it from food industrial wastes/byproducts show its versatile applications in health promotion (Bhat & Bhat, 2021).
Therapeutic Potential in Various Health Conditions
Quercetin exhibits therapeutic effects in conditions like diabetes, anti-inflammatory disorders, antimicrobial activities, and even in cancer treatment. These properties, along with its presence in common dietary items, indicate its broad potential in human health (Salehi et al., 2020).
Antidiabetic and Anticancer Applications
Quercetin shows promise as a molecule for the treatment of diabetes and its complications, and its anticancer properties have been well-documented. These findings suggest a future direction in exploring its efficacy in human subjects for these diseases (Shi et al., 2019).
Application in Oncotherapy
Quercetin's anti-cancer potential, particularly in its nanoformulations, has been extensively explored. It demonstrates modulatory effects on cell apoptosis, migration, and growth in various cancer types. The challenges of its bioavailability are being addressed through nanotechnology, enhancing its potential as an onco-therapeutic agent (Nam et al., 2016).
Propiedades
Fórmula molecular |
C10H20BrN |
|---|---|
Peso molecular |
234.17 Da. |
Sinónimos |
1-n-propylquinuclidinium bromide, N-n-propylquinuclidinium bromide. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)



